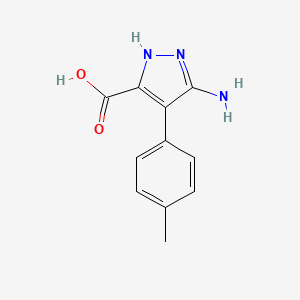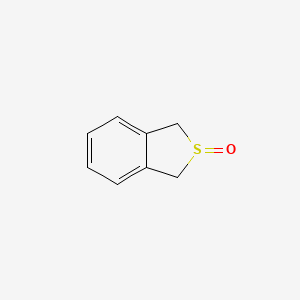
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a prolyl group, a methoxymethyl group, and a methyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the use of L-proline as a starting material. The synthetic route typically includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Formation of the pyrrolidine ring: The protected L-proline is then subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced through alkylation reactions using reagents such as methoxymethyl chloride.
Introduction of the methyl group: The methyl group is introduced through alkylation reactions using reagents such as methyl iodide.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases to yield corresponding hydrolyzed products
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide consisting of two proline residues, used in peptide synthesis and as a chiral auxiliary.
Glycyl-L-prolyl-L-glutamic acid (GPE): A neuroprotective tripeptide with potential therapeutic applications.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in peptide synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-14(7-10(9)8-16-2)12(15)11-4-3-5-13-11/h9-11,13H,3-8H2,1-2H3/t9?,10?,11-/m0/s1 |
InChI-Schlüssel |
ORXGUTAHFNPQCL-ILDUYXDCSA-N |
Isomerische SMILES |
CC1CN(CC1COC)C(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC1CN(CC1COC)C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)


![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)


![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)

![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)

